molecular formula C27H33FN2O4 B15033953 1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15033953
M. Wt: 468.6 g/mol
InChI Key: BQJVMUAFGPFSNG-WJTDDFOZSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the diethylaminoethyl group: This step typically involves the reaction of the intermediate with diethylaminoethanol under basic conditions.

    Addition of the fluorophenyl group: This can be done through a nucleophilic substitution reaction.

    Attachment of the hydroxy and benzoate groups: These groups can be introduced through esterification and hydroxylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

    Hydrolysis: The ester group can be hydrolyzed to form carboxylic acids and alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties.

    Biology: The compound is used in biological assays to study its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H33FN2O4

Molecular Weight

468.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H33FN2O4/c1-5-16-34-21-12-13-22(18(4)17-21)25(31)23-24(19-8-10-20(28)11-9-19)30(27(33)26(23)32)15-14-29(6-2)7-3/h8-13,17,24,31H,5-7,14-16H2,1-4H3/b25-23+

InChI Key

BQJVMUAFGPFSNG-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)F)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)F)O)C

Origin of Product

United States

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